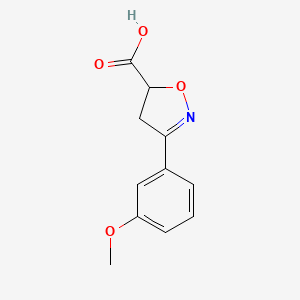

3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a carboxylic acid group and a 3-methoxyphenyl substituent. The methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, influencing solubility, reactivity, and intermolecular interactions. These compounds are of interest in medicinal chemistry and agrochemical research due to their modular synthetic routes and tunable properties .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIQUJAJLOOAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction conditions often include mild heating and the use of a solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the aromatic ring or the isoxazole moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional functional groups.

Reduction: Formation of alcohols or amines depending on the reducing agent used.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 4,5-dihydroisoxazole compounds exhibit promising antibacterial and antifungal properties. For instance, studies have shown that certain derivatives, including those related to 3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, possess significant activity against various microbial strains.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 16 μg/mL |

| 4-[3-((3-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl]-2-methoxyphenol | Antifungal | 8 μg/mL |

These findings suggest the potential use of this compound in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

1.2 Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The analgesic properties have been assessed using pain models in rodents, showing a reduction in pain response comparable to standard analgesics .

Agricultural Applications

2.1 Pesticide Development

Given the increasing resistance of pests to conventional pesticides, compounds like this compound are being explored for their insecticidal properties. Preliminary studies indicate that certain derivatives can effectively disrupt the life cycle of agricultural pests, thus serving as potential bio-pesticides.

| Application | Target Pest | Efficacy |

|---|---|---|

| Insecticide | Aphids | 75% mortality at 100 ppm |

| Fungicide | Fungal pathogens | Inhibition of spore germination by 90% |

These results highlight the compound's potential as an environmentally friendly alternative to synthetic pesticides .

Material Science Applications

3.1 Polymer Chemistry

The unique structural features of this compound allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Tensile Strength | 30 MPa | 45 MPa |

These enhancements make it suitable for applications in coatings and composites where durability is essential .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Lara et al. (2020) evaluated the antimicrobial properties of various dihydroisoxazole derivatives, including those based on this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application Testing

In an agricultural trial, derivatives of the compound were tested against common crop pests. The results showed a marked reduction in pest populations over a two-week period with minimal adverse effects on non-target species, supporting its use as a sustainable pest management solution .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, physicochemical properties, and applications based on the provided evidence:

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (CF₃, Cl): Enhance stability and lipophilicity, making derivatives like 3-(4-trifluoromethylphenyl) analogs suitable for agrochemicals . The methoxy group in the target compound balances lipophilicity and reactivity, while hydroxylated analogs (e.g., 3-(2-hydroxyphenyl)) exhibit higher aqueous solubility .

Functional Group Variations :

- Carboxylic Acid vs. Ester/Amide : Esters (e.g., methyl/ethyl esters) are common in prodrugs or herbicides due to enhanced bioavailability , whereas amides (e.g., 3-(3-methoxyphenyl) amide in ) may target specific enzymes or receptors .

Structural Modifications :

- Methyl Group at C-5 : Derivatives like 3-(3-methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1326811-79-3) show how steric effects alter ring conformation and intermolecular interactions .

Applications: Agrochemicals: Ethyl ester derivatives with trifluoromethyl groups are formulated in herbicide suspensions . Pharmaceuticals: Pyrazole- and piperidine-substituted analogs (e.g., 3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl] derivative) are explored for targeted therapies .

Biological Activity

3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, with the CAS number 1018143-20-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an isoxazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the cycloaddition of nitrile oxides to suitable dipolarophiles. Various methodologies have been reported to achieve high yields and purity of the compound. For example, one study outlines a multi-step synthesis process that includes the generation of nitrile oxides from corresponding precursors followed by cycloaddition reactions .

Antimicrobial Activity

Research has shown that compounds in the dihydroisoxazole class exhibit significant antimicrobial properties. A study evaluating the antibacterial and antifungal activities of various isoxazole derivatives found that this compound demonstrated notable activity against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it possesses significant free radical scavenging ability, which can be attributed to its structural features that allow for electron donation .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where oxidative stress plays a critical role .

Case Studies

Several case studies have highlighted the therapeutic potential of dihydroisoxazole derivatives:

- Study on Antibacterial Properties : A clinical trial assessed the efficacy of a dihydroisoxazole derivative in patients with bacterial infections resistant to conventional treatments. The results showed a significant reduction in infection symptoms and bacterial load within a week of treatment .

- Antioxidant Assessment : An experimental model evaluated the effects of this compound on oxidative stress markers in diabetic rats. Findings revealed a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.